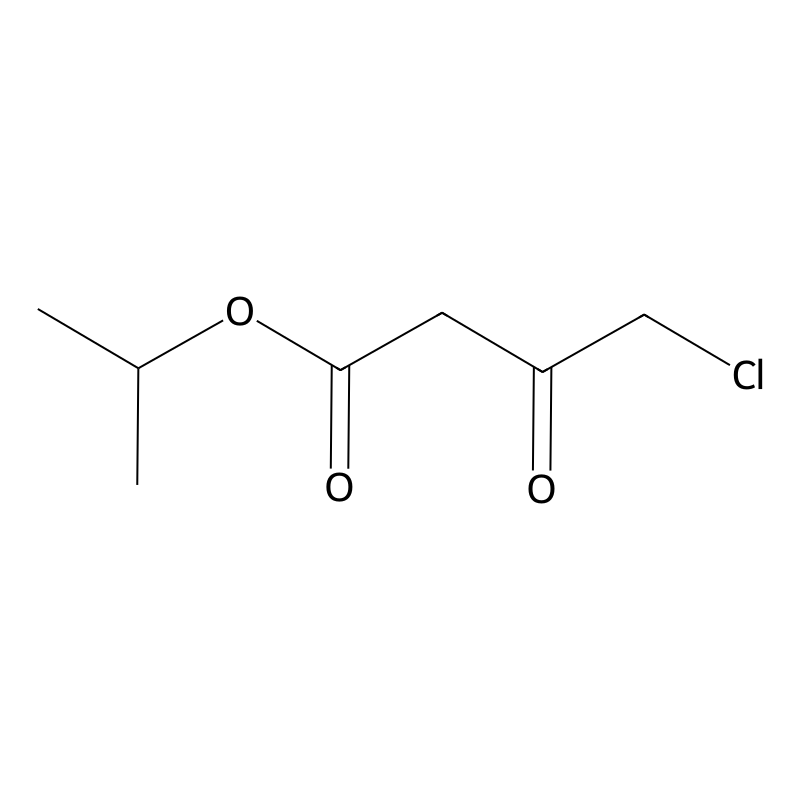

Isopropyl 4-chloroacetoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Precursor for Heterocycles: ICAA serves as a valuable building block for the synthesis of various heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. These heterocycles have diverse applications in medicinal chemistry, materials science, and agriculture [, ].

- Preparation of α-Chloro Ketones: ICAA can be readily transformed into α-chloro ketones through a process called decarboxylation. α-Chloro ketones are important intermediates in the synthesis of various pharmaceuticals and functional materials [].

Medicinal Chemistry:

- Drug Discovery: ICAA derivatives are being explored in drug discovery programs due to their potential to interact with various biological targets. Studies have shown that ICAA derivatives exhibit diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties [, ].

Material Science:

- Polymer Synthesis: ICAA can be incorporated into the backbone of polymers, potentially leading to materials with unique properties. Research is ongoing to explore the use of ICAA-based polymers in areas like drug delivery, sensors, and optoelectronic devices [].

Other Applications:

- Asymmetric Catalysis: ICAA can be employed as a chiral auxiliary in asymmetric catalysis, which allows for the selective synthesis of enantiopure compounds. This technique plays a crucial role in the development of new drugs and other chiral molecules.

Isopropyl 4-chloroacetoacetate is a chemical compound classified within the acetoacetate family, characterized by its unique structure that includes a chloro group and an isopropyl ester. This compound is recognized for its versatility in organic synthesis and has garnered attention for potential therapeutic applications. Its molecular formula is C7H10ClO3, and it is often utilized as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical industries.

- Oxidation: This compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents used include potassium permanganate and chromium trioxide.

- Reduction: It can undergo reduction to form alcohols, specifically chiral alcohols through asymmetric reduction reactions, facilitated by reducing agents such as sodium borohydride and lithium aluminum hydride.

- Substitution: The chloro group can be substituted with various nucleophiles under suitable conditions, leading to diverse substituted derivatives depending on the nucleophile used .

Research indicates that isopropyl 4-chloroacetoacetate exhibits significant biological activity. It has been studied for its interactions with enzymes, particularly carbonyl reductases, which are crucial for the reduction of carbonyl groups to alcohols. This interaction plays a vital role in the synthesis of chiral alcohols, which are important intermediates in drug development. Additionally, this compound has shown potential effects on cellular processes such as gene expression and metabolic pathways, suggesting its relevance in biochemical research and therapeutic applications.

Several methods have been developed for synthesizing isopropyl 4-chloroacetoacetate:

- Esterification Reaction: A common method involves the esterification of chloroacetic acid with isopropanol, typically using a catalyst like p-toluene-sulfonic acid or lanthanum dodecyl sulfate under reflux conditions. This reaction can achieve high conversion rates (up to 98.3%) under optimized conditions .

- Continuous Synthesis: Industrially, continuous synthesis methods are employed where diketene reacts with isopropanol in specialized reactors, enhancing efficiency and scalability .

Isopropyl 4-chloroacetoacetate finds numerous applications across various fields:

- Organic Synthesis: It serves as an important intermediate in the production of pharmaceuticals and agrochemicals.

- Drug Development: Its biological activity makes it a candidate for further exploration in therapeutic contexts, particularly in addressing neurodegenerative diseases like Alzheimer’s disease.

- Research: The compound is utilized in biochemical studies to understand enzyme interactions and metabolic pathways .

Studies on the interactions of isopropyl 4-chloroacetoacetate with biological systems have revealed its potential to modulate enzyme activity and influence cellular signaling pathways. This modulation can lead to significant changes in cellular metabolism and gene expression profiles, highlighting its importance in pharmacological research and development .

Isopropyl 4-chloroacetoacetate can be compared with several similar compounds that share structural features but differ in functional groups or properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-chloroacetoacetate | Contains an ethyl group instead of isopropyl | Used as a precursor for phosphorous ylides |

| Isopropyl chloroacetate | Lacks the acetoacetate moiety | Primarily used as an intermediate in different syntheses |

| Isopropyl acetate | A simpler ester without the chloro or acetoacetate groups | Commonly used as a solvent |

The uniqueness of isopropyl 4-chloroacetoacetate lies in its specific structure that allows it to participate in a wide range of

The development of isopropyl 4-chloroacetoacetate can be traced to the broader evolution of chloroacetoacetic acid derivatives in organic synthesis. The fundamental chemistry of chloroacetoacetic compounds emerged from early investigations into diketene chemistry and halogenated acetoacetic acid derivatives. Industrial production methods for related ethyl 4-chloroacetoacetate were established through chlorination of diketene followed by alcoholysis with the corresponding alcohol. This synthetic approach provided the foundation for developing isopropyl derivatives as alternative building blocks with distinct reactivity profiles.

The esterification methodology for producing isopropyl chloroacetate, a related compound, was refined through studies employing lanthanum dodecyl sulfate as a catalyst, achieving conversion rates of 98.3% under optimized conditions. These developments in catalytic esterification processes directly influenced the synthetic approaches to isopropyl 4-chloroacetoacetate production. Research efforts have consistently focused on improving reaction efficiency and developing environmentally sustainable synthetic routes, leading to the adoption of water-tolerant Lewis acid catalysts that maintain high catalytic activity while reducing environmental impact.

Historical patent literature reveals continuous development in the preparation methods for chloroacetoacetate derivatives, with particular emphasis on temperature control and reaction optimization. The evolution from traditional sulfuric acid catalysis to more sophisticated catalytic systems represents a significant advancement in the field, enabling more precise control over reaction conditions and improved product purity.

Chemical Classification and Nomenclature

Isopropyl 4-chloroacetoacetate belongs to the chemical class of halogenated ketoesters, specifically categorized as a chlorinated acetoacetic acid derivative. The compound exhibits multiple systematic names reflecting its structural complexity and functional group diversity. According to International Union of Pure and Applied Chemistry nomenclature, the compound is designated as isopropyl 4-chloro-3-oxobutanoate, emphasizing the butanoic acid backbone with specific substitution patterns.

| Nomenclature System | Chemical Name |

|---|---|

| International Union of Pure and Applied Chemistry | Isopropyl 4-chloro-3-oxobutanoate |

| Chemical Abstracts Service | 4-Chloro-3-oxobutanoic acid 1-methylethyl ester |

| Common Name | Isopropyl 4-chloroacetoacetate |

| Alternative Designation | 4-Chloroacetoacetic acid isopropyl ester |

The compound's Chemical Abstracts Service registry number 41051-20-1 provides unique identification within chemical databases. Additional synonyms include "3-oxo-4-chlorobutanoic acid isopropyl ester" and "4-chloro-3-oxobutyric acid isopropyl ester," reflecting variations in nomenclature conventions across different chemical literature sources. The European Inventory of Existing Commercial Chemical Substances number 274-781-3 further establishes its regulatory classification within European chemical commerce.

The molecular formula C7H11ClO3 defines the elemental composition, indicating seven carbon atoms, eleven hydrogen atoms, one chlorine atom, and three oxygen atoms. This composition reflects the compound's structure as an isopropyl ester of a chlorinated ketoacid, positioning it within the broader category of halogenated organic compounds with potential for diverse chemical transformations.

Significance in Organic Synthesis

Isopropyl 4-chloroacetoacetate demonstrates remarkable versatility as a synthetic intermediate, particularly in asymmetric synthesis applications. Research has documented its role as a substrate for carbonyl reductases in the production of chiral alcohols, which serve as crucial intermediates in pharmaceutical synthesis. The compound's utility extends to drug development research, with specific investigations exploring its potential in developing treatments for neurodegenerative diseases such as Alzheimer's disease.

The compound functions as a valuable building block due to its multiple reactive centers, including the chloromethyl group, carbonyl functionality, active methylene position, and ester group. This multifunctional reactivity enables diverse chemical transformations, making it applicable in the synthesis of complex organic molecules. Industrial applications encompass pharmaceutical and agrochemical production, where the compound serves as an intermediate in manufacturing bioactive compounds.

| Application Area | Specific Use | Reaction Type |

|---|---|---|

| Pharmaceutical Synthesis | Chiral alcohol production | Asymmetric reduction |

| Drug Development | Alzheimer's research | Enzymatic biotransformation |

| Agrochemical Industry | Pesticide intermediates | Nucleophilic substitution |

| Fine Chemical Manufacturing | Complex molecule synthesis | Multi-step transformations |

Enzymatic reduction processes utilizing isopropyl 4-chloroacetoacetate have demonstrated significant potential in sustainable chemistry applications. These biotransformation reactions typically employ alcohol dehydrogenases with nicotinamide adenine dinucleotide phosphate hydrogen recycling systems, achieving high stereoselectivity in the formation of valuable chiral building blocks. The compound's compatibility with enzymatic systems makes it particularly attractive for green chemistry applications where traditional chemical methods may be less environmentally favorable.

Structural Identification and Chemical Identity

The molecular structure of isopropyl 4-chloroacetoacetate features a complex arrangement of functional groups that determines its chemical reactivity and physical properties. The compound exhibits a molecular weight of 178.61 grams per mole, reflecting its moderate size within the context of synthetic organic intermediates. Structural analysis reveals a butanoic acid derivative where the third carbon bears a ketone functionality and the fourth carbon carries a chlorine substituent.

| Physical Property | Value | Measurement Conditions |

|---|---|---|

| Molecular Weight | 178.61 g/mol | Standard conditions |

| Boiling Point | 65°C | Atmospheric pressure |

| Density | 1.152 g/cm³ | 20°C |

| Predicted pKa | 10.54 ± 0.46 | Computational estimation |

The compound's three-dimensional structure can be represented through various conformational states, with the isopropyl ester group providing steric hindrance that influences reaction selectivity. Computational analysis suggests a predicted pKa value of 10.54 ± 0.46, indicating the compound's behavior under various pH conditions and its potential for enolate formation. This acidity constant proves particularly relevant for understanding the compound's reactivity in base-catalyzed reactions and its capacity for tautomeric equilibria.

Spectroscopic identification relies on characteristic absorption patterns corresponding to the compound's functional groups. The carbonyl stretching frequencies associated with both the ketone and ester functionalities provide distinctive signatures for analytical identification. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the methyl groups of the isopropyl ester, the active methylene protons adjacent to both carbonyl groups, and the chloromethyl substituent.

Molecular Formula and Structural Configuration

Isopropyl 4-chloroacetoacetate possesses the molecular formula C7H11ClO3 with a molecular weight of 178.61 grams per mole [1] [2]. The compound is officially designated under the International Union of Pure and Applied Chemistry nomenclature as propan-2-yl 4-chloro-3-oxobutanoate [1]. The Chemical Abstracts Service registry number for this compound is 41051-20-1 [2].

The structural configuration of isopropyl 4-chloroacetoacetate features a chloroacetoacetic acid framework esterified with an isopropyl group . The canonical Simplified Molecular Input Line Entry System representation is CC(C)OC(=O)CC(=O)CCl, which illustrates the connectivity pattern of the molecule . The compound contains an isopropyl ester group attached to a 4-chloro-3-oxobutanoic acid backbone [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H11ClO3 | [1] |

| Molecular Weight | 178.61 g/mol | [2] |

| CAS Number | 41051-20-1 | [2] |

| IUPAC Name | propan-2-yl 4-chloro-3-oxobutanoate | [1] |

| InChI Key | GSNGPDOWIOPXDR-UHFFFAOYSA-N |

Stereochemistry and Molecular Geometry

Isopropyl 4-chloroacetoacetate exhibits keto-enol tautomerism characteristic of acetoacetate esters [4] [5]. The compound exists predominantly in the keto form under standard conditions, similar to other acetoacetate derivatives [4] [6]. The molecular geometry around the carbonyl carbons adopts a planar configuration due to the sp2 hybridization [7].

The tautomeric equilibrium between the keto and enol forms is governed by thermodynamic factors, with the keto form being thermodynamically favored [5] [6]. The enol form is stabilized through intramolecular hydrogen bonding and π-system conjugation, though it represents a minor component of the equilibrium mixture [4] [5]. The presence of the chlorine substituent at the gamma position introduces additional electronic effects that influence the tautomeric balance [6].

Physical Properties

Boiling Point and Melting Point

The boiling point of isopropyl 4-chloroacetoacetate has been reported as 65°C under reduced pressure conditions [2]. This value is consistent with the structural characteristics of chloroacetoacetate esters, which typically exhibit moderate volatility [2]. Comparative analysis with the ethyl analog, ethyl 4-chloroacetoacetate, which has a boiling point of 115°C at 14 mmHg, suggests that the isopropyl derivative may have similar thermal behavior under standard atmospheric pressure [8] [9].

The melting point of isopropyl 4-chloroacetoacetate has not been definitively established in the available literature [10]. Related chloroacetoacetate esters, such as ethyl 4-chloroacetoacetate, exhibit melting points around -8°C [8] [9], suggesting that the isopropyl derivative likely exists as a liquid at room temperature [2].

Density and Specific Gravity

The density of isopropyl 4-chloroacetoacetate has been reported as 1.152 grams per cubic centimeter [2]. This value indicates that the compound is denser than water, which is consistent with the presence of the chlorine atom and the ester functionality [2]. The specific gravity relative to water at standard conditions is therefore approximately 1.152 [2].

Comparison with structurally related compounds provides context for this density value. Ethyl 4-chloroacetoacetate exhibits a density of 1.218 grams per milliliter at 25°C [8] [9], while isopropyl chloroacetate has a specific gravity of 1.09 [11] [12]. The intermediate density value of isopropyl 4-chloroacetoacetate reflects the combined structural features of both the chloroacetoacetate backbone and the isopropyl ester group [2].

Refractive Index

Specific refractive index data for isopropyl 4-chloroacetoacetate is not extensively documented in the available literature [10]. However, comparative analysis with related compounds provides insight into the expected range. Ethyl 4-chloroacetoacetate exhibits a refractive index of 1.452 [9], while isopropyl chloroacetate shows a refractive index of 1.42 [11] [12].

The refractive index of organic compounds is influenced by molecular polarizability and the presence of electronegative substituents [13]. The chlorine atom and carbonyl groups in isopropyl 4-chloroacetoacetate would be expected to contribute to an elevated refractive index relative to simple alkyl esters [13].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Data Analysis

The nuclear magnetic resonance spectroscopy of isopropyl 4-chloroacetoacetate would be expected to exhibit characteristic patterns consistent with acetoacetate ester systems [4] [5]. The proton nuclear magnetic resonance spectrum would display signals corresponding to the isopropyl ester group, including the characteristic doublet for the methyl groups and the septet for the methine proton [14] [15].

The acetoacetate moiety would contribute additional signals, including those from the methylene protons adjacent to the carbonyl groups and the chloromethyl group [16] [4]. The chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl and chlorine substituents [7]. In deuterated chloroform solvent, the ester methyl protons would appear around 1.2 to 1.3 parts per million, while the methine proton would resonate around 5.0 to 5.2 parts per million [14] [15].

Carbon-13 nuclear magnetic resonance spectroscopy would reveal distinct signals for the carbonyl carbons, which typically appear in the range of 170 to 220 parts per million depending on their chemical environment [7]. The ester carbonyl would appear around 170 to 185 parts per million, while the ketone carbonyl would resonate at approximately 205 to 220 parts per million [7].

Infrared Spectroscopic Profile

The infrared spectroscopic profile of isopropyl 4-chloroacetoacetate would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule [13] [17]. The carbonyl stretching vibrations would appear as prominent bands in the spectrum, with the ester carbonyl typically observed around 1750 to 1735 wavenumbers [17].

The ketone carbonyl would contribute an additional stretching vibration, potentially appearing at a slightly different frequency due to the different electronic environment [13] [17]. The presence of keto-enol tautomerism might introduce additional complexity to the carbonyl region, as both tautomeric forms could contribute to the observed spectrum [6].

Additional characteristic bands would include carbon-hydrogen stretching vibrations in the 2800 to 3000 wavenumber region and carbon-oxygen stretching vibrations in the 1000 to 1300 wavenumber range [13] [17]. The carbon-chlorine bond would contribute to absorptions in the lower frequency region of the spectrum [13].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry fragmentation patterns for isopropyl 4-chloroacetoacetate would be expected to follow characteristic pathways observed in ester and acetoacetate systems [18]. The molecular ion peak would appear at mass-to-charge ratio 178, corresponding to the molecular weight of the compound [1] [2].

Common fragmentation patterns would include the loss of the isopropyl group (mass 43) to give a fragment at mass-to-charge ratio 135 [18]. Additionally, alpha-cleavage reactions adjacent to the carbonyl groups would produce characteristic fragment ions [18]. The presence of the chlorine atom would introduce isotope patterns, with the molecular ion and major fragments showing the characteristic chlorine isotope distribution [18].

The acetoacetate backbone would undergo typical fragmentation reactions, including the loss of carbon monoxide and the formation of acylium ions [18]. The isopropyl ester group would contribute to fragmentation through the formation of isopropyl cation (mass-to-charge ratio 43) and related species [18].

Solubility Parameters in Various Solvents

The solubility characteristics of isopropyl 4-chloroacetoacetate are influenced by its molecular structure, which contains both polar and nonpolar regions [19]. The compound would be expected to exhibit moderate solubility in polar organic solvents due to the presence of the ester and ketone functional groups [19].

The chlorine substituent enhances the polarity of the molecule, potentially improving solubility in moderately polar solvents [19]. Based on the structural similarity to other acetoacetate esters, isopropyl 4-chloroacetoacetate would likely show good solubility in alcohols, ethers, and chlorinated solvents [19] [20].

Water solubility would be expected to be limited due to the hydrophobic nature of the isopropyl group and the overall molecular structure [19]. Comparison with ethyl 4-chloroacetoacetate, which has limited water solubility, suggests that the isopropyl derivative would exhibit even lower aqueous solubility due to the increased hydrophobic character [9] [21].

| Solvent Class | Expected Solubility | Rationale |

|---|---|---|

| Water | Limited | Hydrophobic isopropyl group |

| Alcohols | Good | Hydrogen bonding capability |

| Ethers | Good | Polar ester functionality |

| Chlorinated Solvents | Excellent | Similar polarity matching |

| Hydrocarbons | Moderate | Limited polar interactions |

Laboratory-scale synthesis of isopropyl 4-chloroacetoacetate encompasses several distinct methodological approaches, each offering specific advantages for research and small-scale production applications. The most prevalent synthetic routes can be categorized into direct chlorination methods, esterification processes, and advanced synthetic transformations.

Direct Chlorination of Diketene

The direct chlorination approach represents one of the most efficient laboratory-scale methods for synthesizing isopropyl 4-chloroacetoacetate [2]. This method involves the controlled reaction of diketene with chlorine gas under carefully maintained low-temperature conditions, typically ranging from -15°C to 30°C [3]. The process generates 4-chloroacetoacetyl chloride as an intermediate, which subsequently undergoes esterification with isopropanol to yield the target compound [4] [5].

The reaction mechanism proceeds through electrophilic chlorination of the methylene group adjacent to the carbonyl functionality in diketene [6]. Temperature control remains critical throughout this process, as elevated temperatures can lead to the formation of undesired polychlorinated byproducts and decomposition reactions [3]. Optimal reaction conditions typically employ a molar ratio of chlorine to diketene between 0.85:1 and 1.02:1, with reaction times ranging from 2 to 4 hours [2].

Esterification-Based Approaches

The esterification of chloroacetic acid with isopropanol constitutes another fundamental laboratory synthesis route [7] [8]. This approach offers the advantage of utilizing readily available starting materials and simple experimental setups. The reaction typically proceeds under reflux conditions at temperatures between 85°C and 90°C, with reaction times extending from 2.5 to 4 hours [7] [9].

Various catalytic systems have been evaluated for this esterification process, including both homogeneous and heterogeneous catalysts [10] [11]. The selection of appropriate catalyst systems significantly influences both reaction efficiency and product purity. Optimal molar ratios of isopropanol to chloroacetic acid typically range from 1.1:1 to 1.3:1, with higher ratios leading to improved conversion rates but potentially decreased selectivity .

Sequential Two-Step Methodologies

Advanced laboratory protocols employ sequential two-step approaches that combine diketene chlorination with subsequent alcoholysis reactions [2] [3]. These methodologies provide enhanced control over product purity and reaction selectivity. The first step involves the formation of 4-chloroacetoacetyl chloride through diketene chlorination under controlled conditions, followed by immediate treatment with isopropanol in the presence of appropriate base catalysts.

This approach typically achieves yields ranging from 90% to 95%, with the advantage of minimizing side reactions and improving overall process control [2]. The sequential nature of this methodology allows for intermediate purification steps when higher purity products are required for specific applications.

Industrial Production Methods

Industrial-scale production of isopropyl 4-chloroacetoacetate requires sophisticated reactor technologies and process optimization strategies to achieve economic viability while maintaining consistent product quality and environmental compliance.

Falling Film Reactor Technology

Falling film reactor systems represent the most advanced industrial technology for continuous production of isopropyl 4-chloroacetoacetate [2] [13]. These reactors provide exceptional heat and mass transfer characteristics essential for managing the highly exothermic chlorination reactions while maintaining precise temperature control throughout the process.

The fundamental design principles of falling film reactors involve the formation of thin liquid films that flow down the inner surfaces of vertical tubes while reactant gases are introduced through carefully designed distribution systems [13] [14]. For isopropyl 4-chloroacetoacetate production, cooled diketene solutions are pumped into the reactor through metering systems and uniformly distributed to form thin films using specialized liquid distributors [2].

Process parameters for falling film reactor operations typically include diketene solution concentrations ranging from 5% to 30% in suitable organic solvents such as dichloromethane or chloroform [2]. Operating temperatures are maintained between -15°C and 30°C through external cooling systems, with residence times ranging from 5 to 30 minutes depending on reaction conditions and desired conversion levels [2] [13].

The superior heat transfer characteristics of falling film reactors enable precise temperature control, which is critical for minimizing the formation of polychlorinated byproducts and preventing thermal decomposition reactions [3] [14]. Production capacities for industrial falling film reactor systems typically range from 100 to 2500 kilograms per hour, making them suitable for large-scale commercial production [13].

Continuous Synthesis Processes

Continuous synthesis processes for isopropyl 4-chloroacetoacetate production integrate multiple reaction and separation stages to achieve high efficiency and consistent product quality [2] [15]. These processes typically begin with the continuous chlorination of diketene in falling film reactors, followed by immediate esterification in subsequent reactor stages.

The integrated continuous process design incorporates gas-liquid separators to remove hydrogen chloride generated during the esterification reactions [2]. The chlorination reaction liquid flows from the falling film reactor bottom into esterification reactors where isopropanol is introduced in controlled proportions. Optimal molar ratios of alcohol to diketene typically range from 1:1 to 1:1.05, with reaction temperatures maintained between -10°C and 30°C [2].

Continuous esterification stages employ residence times of 2 to 3 hours with controlled heat transfer and mixing systems [2]. The hydrogen chloride gas produced during esterification is continuously absorbed using water systems, while the organic reaction mixture undergoes subsequent purification through washing, neutralization, and distillation processes [2] [15].

Advanced continuous synthesis systems incorporate multiple esterification reactor stages connected in series, allowing for complete conversion of intermediate chloroacetoacetyl chloride to the desired ester product [2]. The final purification stages employ distillation systems to recover solvents and excess alcohol while producing high-purity isopropyl 4-chloroacetoacetate with content greater than 99% [2] [15].

Catalytic Approaches

The development of efficient catalytic systems represents a critical aspect of isopropyl 4-chloroacetoacetate synthesis, particularly for esterification-based production routes. Catalytic approaches encompass both traditional acid catalysts and advanced water-tolerant Lewis acid systems.

Lanthanum Dodecyl Sulfate Catalysis

Lanthanum dodecyl sulfate has emerged as a highly effective catalyst for the esterification synthesis of isopropyl 4-chloroacetoacetate [7] [8] [16]. This water-tolerant Lewis acid catalyst demonstrates exceptional performance characteristics, achieving esterification conversions of 98.3% under optimized reaction conditions [7] [8].

The optimal catalytic conditions for lanthanum dodecyl sulfate systems involve catalyst loadings of 1.0 molar percent relative to chloroacetic acid, with molar ratios of isopropanol to chloroacetic acid maintained at 1.2:1 [7] [8] [17]. Reaction temperatures are typically maintained at reflux conditions, with reaction times of 2.5 hours providing optimal conversion rates [7] [8].

The catalytic mechanism of lanthanum dodecyl sulfate involves both Lewis acid activation of the carbonyl group and surfactant properties that enhance mass transfer between reactant phases [17]. The dual functionality of this catalyst system contributes to its superior performance compared to traditional Brønsted acid catalysts [7] [8].

A particularly significant advantage of lanthanum dodecyl sulfate catalysis is the excellent recyclability of the catalyst system [7] [8] [17]. The catalyst can be recovered and reused for up to five cycles without significant loss of catalytic activity, with esterification conversions remaining above 95% even after multiple reuse cycles [7] [8]. This recyclability characteristic provides substantial economic advantages for industrial applications while reducing environmental impact through decreased catalyst consumption.

The water tolerance of lanthanum dodecyl sulfate represents another critical advantage over traditional Lewis acid catalysts [7] [8]. Conventional Lewis acids typically suffer from deactivation in the presence of water, requiring stringent anhydrous conditions. In contrast, lanthanum dodecyl sulfate maintains catalytic activity even in the presence of water generated during esterification reactions [7] [8].

Other Catalytic Systems

Alternative catalytic systems for isopropyl 4-chloroacetoacetate synthesis encompass a diverse range of both homogeneous and heterogeneous catalysts, each offering distinct advantages and limitations for specific applications.

Sulfonic acid catalysts, including p-toluenesulfonic acid and aminosulfonic acid, have been extensively investigated for esterification applications [9] [10]. p-Toluenesulfonic acid systems typically achieve conversion rates between 85% and 92% under optimal conditions, with catalyst loadings ranging from 2 to 5 molar percent [9]. The primary advantages of sulfonic acid catalysts include ready availability and moderate cost, though they suffer from limited recyclability and potential corrosion issues [9].

Inorganic metal salt catalysts, particularly cerium(IV) sulfate tetrahydrate, demonstrate excellent catalytic performance with conversion rates reaching 96% to 98% [9]. Cerium-based catalysts typically require catalyst loadings of 3.5% by weight relative to chloroacetic acid, with reaction times of approximately 4 hours [9]. These catalysts can be reused for up to five cycles while maintaining conversion rates above 92%, making them economically attractive for certain applications [9].

Zinc methanesulfonate represents another promising catalytic system, achieving conversion rates of 96.2% with remarkably low catalyst loadings of only 0.5 molar percent [18]. This catalyst system demonstrates excellent reusability, maintaining catalytic activity for up to six cycles without significant performance degradation [18]. The low catalyst loading requirements and excellent recyclability make zinc methanesulfonate particularly attractive for industrial applications.

Ion exchange resin catalysts offer the advantages of easy separation and excellent recyclability [11]. These heterogeneous catalysts typically achieve conversion rates between 88% and 95%, with the ability to operate over extended periods without catalyst replacement [11]. The heterogeneous nature of ion exchange resins facilitates simple separation from reaction mixtures and enables continuous operation in fixed-bed reactor configurations.

Ionic liquid catalytic systems have emerged as environmentally friendly alternatives for esterification reactions [10]. These systems typically achieve conversion rates between 90% and 93%, with excellent recyclability characteristics [10]. Ionic liquids such as [(CH2)4SO3HPy]HSO4 and [C1imCH2COOH]HSO4 can be reused for multiple cycles while maintaining conversion rates above 89% [10].

Esterification Pathways

The esterification pathways for isopropyl 4-chloroacetoacetate synthesis encompass both direct esterification of chloroacetic acid with isopropanol and indirect approaches utilizing diketene-based intermediates.

Chloroacetic Acid and Isopropanol Reaction

The direct esterification of chloroacetic acid with isopropanol represents the most straightforward synthetic pathway for isopropyl 4-chloroacetoacetate production [7] [8] [11]. This approach utilizes readily available starting materials and can be implemented using conventional laboratory and industrial equipment configurations.

The reaction mechanism proceeds through nucleophilic attack of the isopropanol hydroxyl group on the carbonyl carbon of chloroacetic acid, facilitated by acid catalysts that activate the carbonyl group through protonation [11]. The reaction equilibrium can be shifted toward product formation through removal of water generated during the esterification process [7] [8].

Optimal reaction conditions for direct esterification typically involve molar ratios of isopropanol to chloroacetic acid between 1.1:1 and 1.3:1 [7] [8] [18]. Higher molar ratios generally lead to improved conversion rates but may result in decreased selectivity due to competing side reactions . Reaction temperatures are typically maintained between 85°C and 90°C under reflux conditions to ensure adequate reaction rates while minimizing thermal decomposition [7] [8].

Water removal strategies play a crucial role in achieving high conversion rates for esterification reactions [7] [8]. Azeotropic distillation using entraining agents such as cyclohexane effectively removes water from the reaction mixture, shifting the equilibrium toward ester formation [7] [8]. Typical entraining agent loadings range from 5 to 15 molar percent relative to chloroacetic acid, depending on the specific system and desired conversion levels [7] [8].

The kinetics of chloroacetic acid esterification with isopropanol typically follow second-order bimolecular mechanisms, with rate constants strongly dependent on temperature, catalyst concentration, and reactant molar ratios [11]. Activation energies for these reactions typically range from 50 to 80 kilojoules per mole, depending on the specific catalytic system employed [11].

Diketene-Based Synthesis Routes

Diketene-based synthesis routes offer alternative pathways for isopropyl 4-chloroacetoacetate production through acetoacetylation followed by selective chlorination reactions [6] [19] [20]. These approaches provide access to high-purity products with excellent control over regiochemistry and reaction selectivity.

The initial acetoacetylation step involves the reaction of diketene with isopropanol to form isopropyl acetoacetate [6] [20]. This reaction proceeds readily under mild conditions, typically at temperatures between 20°C and 60°C with reaction times of 1 to 3 hours [20]. The acetoacetylation process is highly selective and typically achieves near-quantitative conversion rates [6] [20].

Subsequent chlorination of isopropyl acetoacetate can be accomplished using various chlorinating agents, including chlorine gas, N-chlorosuccinimide, or sulfuryl chloride [5] [21]. The regioselectivity of chlorination reactions strongly depends on reaction conditions and the choice of chlorinating agent [5]. Chlorine gas typically provides excellent selectivity for the desired 4-position chlorination when employed under controlled temperature conditions [5].

Alternative diketene-based approaches involve initial chlorination of diketene to form 4-chloroacetoacetyl chloride, followed by alcoholysis with isopropanol [4] [3] [20]. This sequence offers the advantage of forming the chlorinated intermediate under optimal conditions before introducing the alcohol component [3]. The alcoholysis step typically proceeds rapidly under mild conditions with high selectivity [3].

Advanced diketene-based synthesis strategies employ continuous flow methodologies that integrate chlorination and esterification reactions in sequential reactor stages [2] [3]. These approaches provide enhanced process control and improved safety characteristics compared to batch processes, particularly for reactions involving chlorine gas [2] [3].

Precursor Selection and Optimization

The selection and optimization of precursor materials represent critical factors in determining the efficiency, cost-effectiveness, and environmental impact of isopropyl 4-chloroacetoacetate synthesis processes.

Diketene Quality and Purity Considerations

Diketene purity significantly influences both reaction efficiency and product quality in chlorination-based synthesis routes [6] [20]. Commercial diketene typically contains trace quantities of acetoacetic acid, acetic anhydride, and polymerization products that can interfere with chlorination reactions [6]. High-purity diketene (>98%) is preferred for optimal reaction performance, particularly in industrial applications where consistent product quality is essential [20].

The stability characteristics of diketene require careful consideration in process design and storage protocols [6] [20]. Diketene undergoes spontaneous hydrolysis in the presence of water, with half-life values of approximately 45 minutes at 25°C under neutral pH conditions [6]. This hydrolysis reaction generates acetoacetic acid, which can participate in side reactions during subsequent chlorination processes [6].

Diketene storage and handling protocols typically involve maintaining anhydrous conditions under inert atmosphere protection [6] [20]. Refrigerated storage at temperatures below 5°C significantly extends shelf life and minimizes decomposition reactions [6]. Industrial applications often employ on-site diketene generation through ketene dimerization to avoid storage-related stability issues [20].

Alcohol Component Optimization

The selection of isopropanol grade and purity significantly impacts esterification efficiency and product quality [7] [8] . Anhydrous isopropanol (>99.5% purity) is preferred for esterification reactions to minimize competing hydrolysis reactions and maximize conversion rates [7] [8]. The presence of water in alcohol feedstocks can significantly reduce esterification equilibrium constants and lead to decreased conversion rates .

Alcohol-to-acid molar ratios require optimization to balance conversion rates, selectivity, and economic considerations [7] [8] [18]. Excess alcohol generally improves conversion rates by shifting esterification equilibria toward product formation [7] [8]. However, excessive alcohol ratios increase recovery costs and may lead to decreased selectivity due to competing reactions .

The boiling point characteristics of isopropanol (82.6°C) provide advantages for azeotropic water removal during esterification reactions [7] [8]. The formation of isopropanol-water azeotropes facilitates efficient water removal while maintaining optimal reaction temperatures [7] [8]. This characteristic contributes to the effectiveness of isopropanol compared to other alcohol components in esterification applications .

Catalyst Selection Criteria

Catalyst selection criteria encompass activity, selectivity, stability, recyclability, and environmental impact considerations [7] [8] [10]. Optimal catalysts demonstrate high activity under mild reaction conditions while maintaining excellent selectivity for the desired esterification reaction [7] [8]. Catalyst stability under reaction conditions is essential for extended operation and economic viability [8] [10].

Recyclability characteristics significantly influence the economic attractiveness of catalytic systems [7] [8] [10]. Catalysts that maintain activity over multiple reaction cycles reduce operating costs and minimize waste generation [7] [8]. Heterogeneous catalysts generally offer advantages for catalyst recovery and reuse compared to homogeneous systems [10] [11].

Environmental impact considerations increasingly influence catalyst selection decisions [7] [8] [10]. Water-tolerant catalysts reduce the need for stringent anhydrous conditions and associated energy consumption [7] [8]. Non-toxic, biodegradable catalysts align with green chemistry principles and regulatory requirements [10] [22].

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis techniques offer significant advantages for laboratory-scale preparation of isopropyl 4-chloroacetoacetate, including reduced reaction times, improved energy efficiency, and enhanced reaction control [23] [24].

Microwave Heating Mechanisms

Microwave heating operates through dielectric heating mechanisms that provide rapid, uniform heating of reaction mixtures [24] [25]. The electromagnetic radiation directly interacts with polar molecules and ionic species in the reaction medium, generating heat through molecular rotation and ionic conduction [25]. This direct heating mechanism eliminates the need for thermal conduction from external heating sources, resulting in more efficient energy transfer and faster heating rates [24] [25].

For isopropyl 4-chloroacetoacetate synthesis, microwave heating provides particular advantages when polar reaction components such as chloroacetic acid and alcohols are present [23]. The polar nature of these reactants ensures efficient microwave absorption and rapid heating to reaction temperatures [23] [24].

Temperature control in microwave-assisted synthesis can be achieved through various strategies, including power modulation, pulse heating, and feedback control systems [24] [25]. Modern microwave synthesis systems incorporate temperature monitoring and automatic power adjustment to maintain precise temperature control throughout reaction periods [24] [25].

Optimized Microwave Protocols

Optimized microwave protocols for isopropyl 4-chloroacetoacetate synthesis typically employ power levels between 100 and 300 watts with reaction temperatures ranging from 80°C to 120°C [23] [26]. Reaction times are dramatically reduced compared to conventional heating methods, with typical microwave reactions completing within 30 minutes to 2 hours [23] [26].

Catalyst selection for microwave-assisted synthesis requires consideration of microwave absorption characteristics [23] [24]. Polar catalysts such as p-toluenesulfonic acid demonstrate excellent performance under microwave conditions due to their ability to absorb microwave energy and facilitate rapid heating [23]. Catalyst loadings for microwave synthesis are typically similar to conventional methods, ranging from 1 to 5 molar percent depending on the specific catalytic system [23] [26].

Solvent selection plays a critical role in microwave-assisted synthesis efficiency [24] [25]. Polar solvents with high dielectric constants provide efficient microwave absorption and rapid heating characteristics [24] [25]. However, solvent-free conditions are often preferred for microwave synthesis to maximize heating efficiency and simplify product isolation [24] [25].

Reaction vessel design and configuration significantly influence microwave synthesis performance [24] [25]. Sealed pressure vessels enable reactions at elevated temperatures above solvent boiling points, while open vessels allow for solvent evaporation and azeotropic water removal [24] [25]. The choice between sealed and open vessel configurations depends on specific reaction requirements and desired outcomes [24] [25].

Green Chemistry Considerations in Production

Green chemistry principles increasingly influence the design and optimization of isopropyl 4-chloroacetoacetate production processes, with emphasis on waste minimization, energy efficiency, and environmental sustainability [27] [28] [22] [29].

Atom Economy Optimization

Atom economy represents a fundamental green chemistry metric that measures the efficiency of chemical processes in incorporating reactant atoms into desired products [27] [29]. Traditional synthesis routes for isopropyl 4-chloroacetoacetate typically achieve atom economies between 85% and 90%, with the remaining atoms ending up in waste streams [27] [29].

Advanced synthesis strategies focus on maximizing atom incorporation through improved reaction design and catalyst selection [29] [30]. Biocatalytic approaches achieve atom economies approaching 98% to 99% through highly selective enzymatic transformations that minimize byproduct formation [30]. These biocatalytic processes typically employ ketoreductase enzymes in combination with glucose and nicotinamide adenine dinucleotide phosphate-dependent cofactor systems [30].

Continuous flow synthesis methodologies contribute to improved atom economy through enhanced reaction control and reduced side reaction formation [31] [32] [33]. The precise control of reaction conditions in flow systems enables optimal selectivity while minimizing waste generation [31] [32]. Flow reactors typically achieve atom economies between 92% and 96% for chloroacetoacetate synthesis applications [31] [32].

Waste Minimization Strategies

Waste minimization strategies encompass both source reduction and waste stream valorization approaches [27] [28] [29]. Source reduction focuses on eliminating waste generation through improved reaction design, catalyst selection, and process optimization [27] [29]. Catalyst recyclability represents a particularly important aspect of waste reduction, with reusable catalysts significantly reducing waste generation compared to stoichiometric reagent approaches [7] [8] [10].

Solvent selection and recovery strategies play crucial roles in waste minimization [27] [22] [29]. Green solvents such as water, ionic liquids, and bio-based solvents offer alternatives to traditional organic solvents while providing improved environmental profiles [22] [29]. Solvent recovery and recycling systems enable multiple reuse of solvent streams, reducing both waste generation and raw material consumption [27] [29].

Waste stream valorization involves converting byproducts and waste materials into valuable products or feedstocks for other processes [27] [29]. Hydrogen chloride generated during esterification reactions can be captured and utilized for other chemical processes, transforming a waste stream into a valuable byproduct [27] [34]. This approach aligns with industrial ecology principles that seek to create integrated chemical production networks [27].

Energy Efficiency Improvements

Energy efficiency improvements focus on reducing the energy consumption associated with heating, cooling, and separation processes [27] [29]. Microwave-assisted synthesis offers significant energy savings compared to conventional heating methods through direct heating mechanisms and reduced reaction times [23] [24] [25]. Energy consumption reductions of 50% to 80% are commonly achieved through microwave synthesis compared to conventional heating [24] [25].

Process intensification strategies enable energy efficiency improvements through enhanced heat and mass transfer characteristics [13] [35] [14]. Falling film reactors and microreactor systems provide superior heat transfer performance compared to conventional reactor designs, enabling more efficient temperature control and reduced energy consumption [13] [35] [14].

Heat integration and recovery systems contribute to overall energy efficiency through utilization of waste heat streams [27] [29]. Exothermic chlorination reactions generate significant heat that can be recovered and utilized for other process heating requirements [3] [27]. Heat exchanger networks enable efficient heat recovery while maintaining optimal reaction temperatures [27] [29].

Environmental Impact Assessment

Environmental impact assessment encompasses life cycle analysis of production processes, including raw material extraction, manufacturing, use, and disposal phases [27] [36] [29]. Traditional chloroacetoacetate synthesis processes typically generate environmental impacts through solvent emissions, catalyst waste, and energy consumption [27] [36]. Life cycle assessments enable identification of environmental hotspots and opportunities for improvement [27] [29].

Biodegradability and ecotoxicity considerations influence raw material and solvent selection decisions [22] [29]. Bio-based starting materials and biodegradable solvents offer improved environmental profiles compared to petroleum-derived alternatives [22] [29]. Catalyst systems with low toxicity and environmental persistence are preferred for sustainable production processes [22] [29].

Regulatory compliance and environmental management systems ensure adherence to environmental standards and continuous improvement in environmental performance [27] [34]. Green chemistry metrics provide quantitative frameworks for evaluating and comparing environmental performance of alternative synthesis routes [27] [29]. These metrics enable informed decision-making regarding process selection and optimization strategies [27] [29].